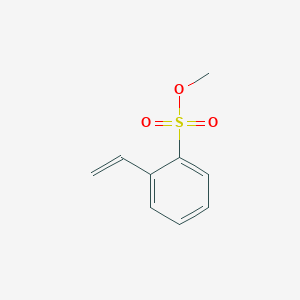
Methyl 2-ethenylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethenylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethenylbenzene-1-sulfonate typically involves the sulfonylation of 2-ethenylbenzene (styrene) with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethenylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonate group acts as a directing group.
Nucleophilic Substitution: The sulfonate ester can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxides, or amines.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonate esters with different substituents.
Oxidation: Epoxides or alcohols.
Scientific Research Applications
Methyl 2-ethenylbenzene-1-sulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl 2-ethenylbenzene-1-sulfonate involves the formation of a sulfonylium ion intermediate during chemical reactions. This intermediate can react with nucleophiles or electrophiles, leading to the formation of various products. The sulfonate group enhances the reactivity of the benzene ring, making it more susceptible to electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
Methyl benzenesulfonate: Lacks the ethenyl group, making it less reactive in certain types of reactions.
Ethyl 2-ethenylbenzene-1-sulfonate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
2-ethenylbenzenesulfonic acid: Contains a free sulfonic acid group instead of a sulfonate ester, leading to different chemical properties.
Properties
CAS No. |
30171-82-5 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 2-ethenylbenzenesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-3-8-6-4-5-7-9(8)13(10,11)12-2/h3-7H,1H2,2H3 |
InChI Key |
IKSBUASJFRTIPW-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















